molecular formula C7H12O2 B1203222 2-Methoxycyclohexanone CAS No. 7429-44-9

2-Methoxycyclohexanone

Cat. No.: B1203222
CAS No.: 7429-44-9
M. Wt: 128.17 g/mol
InChI Key: JYJURPHZXCLFDX-UHFFFAOYSA-N
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Description

2-Methoxycyclohexanone is an organic compound with the molecular formula C₇H₁₂O₂. It is a colorless to light yellow liquid with a boiling point of 185°C and a density of 1.02 g/mL at 25°C . This compound is a derivative of cyclohexanone, where a methoxy group is attached to the second carbon of the cyclohexanone ring. It is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and fragrances .

Biochemical Analysis

Biochemical Properties

2-Methoxycyclohexanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of guaiacol and (S)-2-methoxycyclohexanone, which are key chemical raw materials in the preparation of vanillin and sanfetrinem, respectively . The interactions of this compound with these enzymes and proteins are crucial for its biochemical activity and effectiveness in these synthetic processes.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of metabolic pathways and potential alterations in gene expression, which can lead to changes in cellular behavior and activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. These interactions are essential for the compound’s biochemical activity and its role in various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can have varying effects on cells depending on the duration of exposure and the conditions of the laboratory environment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxycyclohexanone can be synthesized through the selective hydrogenation of guaiacol using a palladium on titanium dioxide catalyst. This method yields a 65% conversion rate . Another method involves the alcoholysis reaction of cyclohexene oxide with methanol in the presence of a catalyst such as silver cesium phosphotungstate .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of guaiacol. The process uses a palladium on titanium dioxide catalyst and is carried out under controlled conditions to ensure high yield and purity .

Comparison with Similar Compounds

2-Methoxycyclohexanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its methoxy group, which imparts different chemical reactivity and applications compared to its analogs.

Properties

IUPAC Name

2-methoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJURPHZXCLFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864060
Record name Cyclohexanone, 2-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7429-44-9
Record name 2-Methoxycyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7429-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 2-methoxy-
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Record name Cyclohexanone, 2-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxycyclohexanone
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Synthesis routes and methods I

Procedure details

A solution of 2(S) 2-methoxycyclohexanone (4.089 g) and (3S,4R)-4-acetoxy-3[(R)-(t-butyldimethylsilyloxy)ethyl]azetidinone (4.63 g) in dichloromethane (140 ml) was prepared at -16°. Tin tetrachloride (14.3 g) was added dropwise via syringe at such a rate that the temperature was kept beetween -16° and -13°. The mixture was stirred for 10 minutes, then the temperature was increased to +3°. A solution of di-isopropylethylamine (5.33 g) dissolved in dichloromethane (40 ml) was added over 20 minutes. The reaction mixture was stirred for 10 minutes at +3°, then the reaction mixture was poured into 300 ml of a 1:1 mixture of sodium bicarbonate (saturated) and Rochelle's salt (saturated) and extracted into diethylether (500 ml) with vigorous stirring over 1 h. The organic layer was washed with saturated brine(150 ml), dried and the solvent removed to give an white solid (7.10 g). The crude solid was taken up in hot n-hexane (175 ml), filtered and the volume reduced to 75 ml. The resulting mixture was warmed to completely dissolve the solid. The resultant solution was cooled and stirred and the title compound was isolated by filtration as a white solid (3.03 g).
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Tin tetrachloride
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
5.33 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 500-ml four-mouth flask equipped with a thermometer, dropping funnel, condenser, and stirrer was charged with 13.0 g (0.1 mol) of (RS)-2-methoxycyclohexanol, 7 g of dichloromethane, and 30 g of 10% aqueous solution of sulfuric acid (30 mmol). The reactants were stirred at 20-25° C. The flask was further charged with 60 g of aqueous solution of sodium hypochlorite containing 12.1% effective chlorine over about 1 hour. Stirring was continued for 30 minutes. The reaction solution was analyzed by gas chromatography to confirm that the peak due to (RS)-2-methoxycyclohexanol had disappeared. The reaction solution was given 2 g of sodium hydrogensulfite with stirring. It was confirmed that the reaction solution did not change potassium iodide starch paper into purple any longer. The reaction solution was extracted twice with 50 g of dichloromethane. The dichloromethane layers were combined together and washed with 30 g of saturated aqueous solution of sodium chloride. Upon concentration and distillation, there was obtained 11.5 g (90 mmol) of (RS)-2-methoxycyclohexanone. The chemical purity of this compound was 99.8%. Incidentally, the dichloromethane used in this example has a partition ratio in water (at 20° C.) greater than 1 and has a solubility in water (40° C.) lower than 5 wt %.
[Compound]
Name
four-mouth
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
13 g
Type
reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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Quantity
30 mmol
Type
reactant
Reaction Step Two
Quantity
7 g
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solvent
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[Compound]
Name
aqueous solution
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
[Compound]
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Example 1 is repeated, except that isopropanol is used as solvent, 10 mg of hydrocinchonidine are used as modifier and 100 mg of catalyst are used. In addition, 800 mg of Amberlite IRA-900 (strongly basic anion exchanger, activated using NaOH) are added. The yield is 0.36 g of product of 95% purity containing 5% solvent (44%).
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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product
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0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
100 mg
Type
catalyst
Reaction Step Five
Quantity
800 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxycyclohexanone
Reactant of Route 2
2-Methoxycyclohexanone
Reactant of Route 3
Reactant of Route 3
2-Methoxycyclohexanone
Reactant of Route 4
2-Methoxycyclohexanone
Reactant of Route 5
2-Methoxycyclohexanone
Reactant of Route 6
2-Methoxycyclohexanone
Customer
Q & A

ANone: 2-Methoxycyclohexanone has the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. Key spectroscopic data includes:

  • IR: A strong absorption band for the carbonyl group (C=O) is observed around 1715 cm−1. []

A: The conformational preference of this compound is influenced by several factors, including steric effects and orbital interactions. Studies using 1H NMR have shown a solvent-dependent equilibrium between the axial and equatorial conformers. In cyclohexane, the methylthio analogue exhibits a strong axial preference, while the methoxy group shows a negligible preference. [] Infrared spectroscopy and theoretical calculations have also been employed to further analyze the conformational landscape of this molecule. []

A: While not a catalyst itself, this compound serves as a valuable starting material in various catalytic transformations. For example, it undergoes efficient aerobic oxidation to adipic acid using a phosphotungstic acid catalyst. This reaction holds promise for sustainable adipic acid production. [, ]

A: The methoxy group plays a crucial role in directing stereoselectivity in reactions with this compound. It can participate in chelation with metal centers, influencing the approach of reagents and leading to diastereoselective outcomes. For instance, in the addition of allylmetal reagents, the methoxy group's chelation ability significantly enhances stereoselectivity, even in aqueous media. This chelation control is particularly effective when this compound adopts a conformationally rigid structure with both the methoxy and a 4-tert-butyl substituent in equatorial positions. [, ]

A: Yes, a notable example is the synthesis of the antibiotic Sanfetrinem, where (2S)-2-Methoxycyclohexanone is a key intermediate. The stereoselective addition of a 4-acetoxyazetidinone to (2S)-2-Methoxycyclohexanone is facilitated by SnCl4 and a base. This reaction proceeds through a chelated tin enolate, leading to the desired ketoazetidinone with high diastereoselectivity. [, , ] Another example is the use of (S)-2-Methoxycyclohexanone as a chiral building block in the synthesis of Tribactam. [, ]

A: Ionic liquids have been found to influence both reactivity and stereoselectivity in reactions with this compound. For example, indium-mediated allylation of aldehydes and ketones, including this compound, shows enhanced selectivity towards the chelation-controlled pathway in ionic liquids compared to traditional solvents. Similar improvements are observed when using tetraallyltin as the allylating agent. The addition of Sc(OTf)3 as a catalyst in ionic liquids further enhances reaction rates and selectivity, providing an efficient route to homoallylic alcohols. []

A: Yes, this compound, even in its configurationally unstable form, can be kinetically resolved with high enantiomer discrimination via asymmetric hydrogenation. This is achieved using a chiral trans-RuH(η1-BH4)(diphosphine)(1,2-diamine) complex as the catalyst in 2-propanol, without requiring a strong base. This method is particularly advantageous for base-sensitive substrates and avoids undesirable side reactions associated with traditional strong base conditions. []

A: Absolutely. A notable example is its use in the synthesis of chiral pyrazoles, valuable heterocycles in medicinal chemistry. The reaction involves a cascade process: α-chiral tosylhydrazones, derived from various starting materials like this compound, are converted to diazo compounds, which undergo 1,3-dipolar cycloaddition with alkynes. Subsequent [, ]-sigmatropic rearrangement, with stereoretentive migration of the stereogenic group, yields the desired chiral pyrazoles. This strategy provides a powerful route to structurally diverse chiral pyrazoles. []

A: Yes, research indicates that endophytic fungi isolated from Amazonian plants can mediate biotransformations of various compounds, including this compound. These biotransformations can lead to the formation of novel derivatives with potentially valuable properties. While specific details regarding the biotransformation products of this compound are not provided in the referenced study, further investigation into this area is warranted. []

A: Yes, there is evidence supporting the existence and synthetic utility of the Beckmann Fission intermediate derived from this compound oxime. While the specific details are not outlined in the provided abstract, this finding suggests its potential as a synthetic intermediate in various organic transformations. []

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